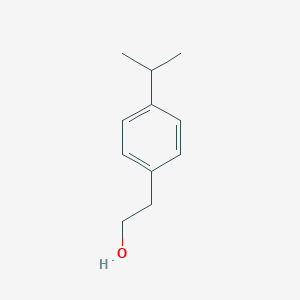

p-Isopropylphenethyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGORNQRYUKUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051501 | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-57-7 | |

| Record name | 4-(1-Methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylphenylethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Isopropylphenethyl Alcohol

Classical Chemical Synthesis Approaches

Reduction of Carbonyl Precursors to p-Isopropylphenethyl alcohol

A principal strategy for synthesizing this compound involves the reduction of corresponding carbonyl compounds, namely p-isopropylphenylacetaldehyde or derivatives of p-isopropylphenylacetic acid. This transformation can be effectively carried out using metal hydride reagents or through catalytic hydrogenation.

Metal hydride reductions are a cornerstone of organic synthesis for the conversion of carbonyls to alcohols. Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) serve as sources of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org This initial addition leads to the formation of an alkoxide intermediate, which is subsequently protonated during a workup step to yield the final alcohol. uop.edu.pkpressbooks.pub

For the synthesis of this compound, p-isopropylphenylacetaldehyde is the target for reduction. The general mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon of the aldehyde. uop.edu.pk This is followed by protonation of the resulting alkoxide. Aldehydes, upon reduction, yield primary alcohols. libretexts.orglibretexts.org While both LiAlH₄ and NaBH₄ can reduce aldehydes and ketones, LiAlH₄ is a significantly stronger reducing agent and reacts violently with water and other protic solvents. libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.org

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. NaBH₄ is more selective and will typically not reduce esters, carboxylic acids, or amides, whereas LiAlH₄ will reduce all of these functional groups. libretexts.org

Table 1: Comparison of Common Metal Hydride Reducing Agents

| Reagent | Formula | Reactivity | Suitable Solvents | Notes |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild and selective | Methanol, Ethanol | Safer to handle; reduces aldehydes and ketones. libretexts.orglibretexts.org |

Catalytic hydrogenation is another widely employed method for the reduction of carbonyl compounds. youtube.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. slideshare.net Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.comslideshare.net The reaction is typically carried out by adsorbing the substrate onto the catalyst surface, followed by the addition of hydrogen. youtube.com

In the synthesis of this compound, p-isopropylphenylacetaldehyde can be hydrogenated to the corresponding alcohol. The process generally requires elevated pressures and temperatures, although the specific conditions depend on the chosen catalyst and substrate. google.commdpi.com For instance, a patent describes a catalytic hydrogenation process using a novel nickel-based catalyst at a hydrogen pressure of 1 to 15 kg/cm ² and a temperature between ambient and 100°C. google.com Another example shows the hydrogenation of p-isopropylphenol to p-isopropylcyclohexanol using a Ru/C catalyst at 50-150°C and 1.0-5.0 MPa. google.com While this is not the direct synthesis of this compound, it illustrates the conditions often used in catalytic hydrogenation of substituted aromatic rings.

Catalytic hydrogenation offers the advantage of being a cleaner reaction with byproducts that are easier to remove compared to the inorganic salts generated in metal hydride reductions. slideshare.net However, it may also reduce other unsaturated functionalities present in the molecule, such as carbon-carbon double or triple bonds. youtube.com

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Typical Form | Activity | Notes |

|---|---|---|---|

| Palladium | Pd/C (on carbon) | High | Widely used for various hydrogenations. slideshare.net |

| Platinum | PtO₂ (Adams' catalyst) | High | Effective under mild conditions. |

Grignard Reactions in Phenethyl Alcohol Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize phenethyl alcohols. organicchemistrytutor.comkhanacademy.org This method typically involves the reaction of a Grignard reagent, an organomagnesium halide (R-MgX), with an electrophile. libretexts.org

For the synthesis of this compound, the most direct Grignard approach involves the reaction of p-isopropylphenylmagnesium halide with ethylene (B1197577) oxide. sciencemadness.orgaether.co.in The Grignard reagent is prepared by reacting an aryl halide, such as p-isopropylbromobenzene, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

The highly nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and form an alkoxide. sciencemadness.org Subsequent acidic workup protonates the alkoxide to yield the primary alcohol, this compound. sciencemadness.orggoogle.com This reaction is advantageous as it adds a two-carbon chain to the aromatic ring in a single step. aether.co.in

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic compounds like water, which would quench the reagent. sciencemadness.orgcoconote.app

A patent from 1926 describes the general method of making phenyl ethyl alcohol using a Grignard reaction with ethylene oxide, highlighting the industrial potential of this pathway. google.com More recent literature also points to the reaction of Grignard reagents with ethylene oxide as a key method for producing value-added phenethyl alcohols. aether.co.ingoogleapis.com

Alkene Hydration Pathways to Phenethyl Alcohols

The hydration of alkenes is a fundamental reaction in organic chemistry for the synthesis of alcohols. This process involves the addition of water across the double bond of an alkene. For the synthesis of this compound, the corresponding alkene precursor would be p-isopropylstyrene.

One common method for alkene hydration is through hydroboration-oxidation. numberanalytics.comlibretexts.orgleah4sci.com This two-step procedure provides an anti-Markovnikov addition of water, meaning the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orgorgsyn.orgchemistrysteps.com

In the first step, borane (B79455) (BH₃), often in the form of a complex with THF, adds to the p-isopropylstyrene. The boron atom attaches to the terminal carbon, and a hydrogen atom adds to the benzylic carbon. libretexts.org This hydroboration step is a syn-addition, where both the boron and hydrogen add to the same face of the double bond. numberanalytics.com The reaction typically proceeds until a trialkylborane is formed, with three alkene molecules reacting with one BH₃ molecule. chemistrysteps.com

In the second step, the trialkylborane is oxidized and hydrolyzed in the presence of hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (B78521) (NaOH). numberanalytics.com This replaces the boron atom with a hydroxyl group, yielding the primary alcohol, this compound, with high regioselectivity. orgsyn.org The hydroboration-oxidation sequence is valued for its mild reaction conditions and the absence of carbocation rearrangements. orgsyn.org

Hydrolysis of Alkyl Halides for Alcohol Formation

The conversion of alkyl halides to alcohols via nucleophilic substitution is a classic synthetic transformation. chemistrysteps.comlibretexts.org For the synthesis of this compound, this would involve the hydrolysis of a p-isopropylphenethyl halide, such as p-isopropylphenethyl chloride or bromide.

This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl halide and the reaction conditions. praxilabs.com Since p-isopropylphenethyl halide is a primary alkyl halide, the Sₙ2 mechanism is generally favored. praxilabs.com This involves a one-step process where a nucleophile, typically a hydroxide ion (OH⁻) from a source like aqueous potassium hydroxide (KOH), attacks the carbon atom bearing the halogen, displacing the halide ion and forming the alcohol. praxilabs.comrsc.org

Alternatively, a two-step process involving the formation of an intermediate ester followed by hydrolysis can be employed. For example, a reaction with dimethylformamide (DMF) catalyzed by silver salts can convert alkyl halides to formate (B1220265) esters, which are then hydrolyzed to the corresponding alcohols. researchgate.net This method can be advantageous for molecules with functional groups that are sensitive to strong basic conditions. researchgate.net

The choice of conditions is critical to favor substitution over elimination, which is a potential side reaction, especially with stronger bases. chemistrysteps.com

Advanced and Modern Synthetic Routes

The synthesis of phenethyl alcohol derivatives, including this compound, has evolved significantly, moving towards methods that offer greater control and sustainability.

Stereoselective Synthesis of Phenethyl Alcohol Derivatives

Achieving stereoselectivity is crucial in the synthesis of chiral alcohols, as different enantiomers can exhibit varied biological activities and sensory properties. The asymmetric reduction of prochiral ketones is a primary strategy for obtaining enantiomerically pure alcohols. researchgate.net This transformation introduces chirality into the molecule, creating valuable intermediates for various applications. researchgate.net

Dynamic kinetic resolution (DKR) is another powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. Lipases are frequently used in the kinetic resolution of racemic alcohols, catalyzing either hydrolysis or esterification reactions with high selectivity. mdpi.com For instance, the DKR of racemic alcohols can be achieved by pairing a lipase (B570770), such as Novozym® 435, with a metal catalyst that facilitates racemization. mdpi.com

One-pot methodologies combining aldol (B89426) reactions with DKR have been developed for the enantioselective synthesis of chiral β-hydroxy esters. mdpi.com These methods provide access to enantiomerically pure products that are difficult to synthesize using traditional approaches. mdpi.com

Green Chemistry Principles in Alcohol Production

The principles of green chemistry are increasingly being integrated into the synthesis of phenethyl alcohols to create more sustainable and environmentally friendly processes. A key aspect is the use of biocatalysts, which operate under mild conditions and exhibit high selectivity, thereby reducing by-product formation. researchgate.net

A notable green procedure involves the microbial bioreduction of acetophenone (B1666503) to produce both (R)- and (S)-phenylethyl alcohol with high enantiomeric purity (98%) and satisfactory yields (40-80%) using whole cells of baker's yeast. researchgate.netnih.gov This method represents a simple and effective route to chiral alcohols. nih.gov

The use of water as a solvent is a cornerstone of green synthesis. Research has demonstrated the successful enzymatic synthesis of 2-phenethyl acetate (B1210297) in water using an immobilized acyltransferase from Mycobacterium smegmatis. rsc.org Although the solubility of 2-phenylethyl alcohol in water is limited, the presence of a high concentration of the acyl donor, such as vinyl acetate, significantly improves its solubility in the reaction system. rsc.org This process is considered a prospective green technology. rsc.org Another approach to greener production involves the vapor-phase dehydration of phenethyl alcohol over a cobalt phosphonate-zirconium-based catalyst to produce styrene (B11656), demonstrating a more sustainable route with lower activation energy compared to other solid acid catalysts. bohrium.com

Solid-Phase Synthesis Techniques for Phenethyl Alcohol Derivatives

Solid-phase synthesis offers a streamlined approach for creating libraries of compounds for screening and development. This technique involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out sequential reactions. acs.org While direct solid-phase synthesis of this compound is not extensively detailed, the principles have been applied to related structures like phenolic steroids and oligodeoxynucleotides using phenethyl alcohol derivatives as building blocks. acs.orgrsc.org

For example, 2-amino-1-phenyl ethanol has been used as a substrate in the solid-phase synthesis of oxazaphospholidine derivatives. rsc.org In a different application, a method for isolating phenethyl alcohol from fermentation solutions utilizes solid-phase extraction with ion-exchange resins, such as macroporous styrenic resins, which obviates the need for large volumes of organic solvents. google.com

Biocatalytic and Enzymatic Synthesis of Alcohols

Biocatalysis has emerged as a powerful tool in chemical synthesis due to the high selectivity and mild operating conditions of enzymes. sci-hub.se These methods are particularly advantageous for producing chiral compounds. mdpi.com

Enzyme-Catalyzed Transformations for Phenethyl Alcohol Synthesis

Enzymes, particularly lipases, are widely employed in the synthesis of phenethyl alcohol and its esters. The immobilized lipase Novozym 435, from Candida antarctica lipase B, is frequently used for its high efficiency and reusability. nih.gov It has been successfully used to catalyze the synthesis of phenethyl acetate from phenethyl alcohol with acyl donors like acetic anhydride (B1165640) and vinyl acetate, achieving conversions of up to 99.12%. nih.gov Similarly, phenethyl formate has been synthesized with a 95.92% conversion yield using Novozym 435. mdpi.com

Acyltransferases also play a role in these syntheses. An immobilized acyltransferase from Mycobacterium smegmatis has been used for the synthesis of 2-phenethyl acetate in water, reaching a conversion rate of 99.17% in 30 minutes. rsc.org The choice of enzyme and reaction conditions, including the acyl donor and solvent, is critical for optimizing the yield and reaction rate. lmaleidykla.lt

Table 1: Enzyme-Catalyzed Synthesis of Phenethyl Alcohol Derivatives

| Product | Enzyme | Substrates | Solvent | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Phenethyl Acetate | Novozym 435 | Phenethyl alcohol, Acetic anhydride | - | 99.12% | nih.gov |

| Phenethyl Acetate | Novozym 435 | Phenethyl alcohol, Vinyl acetate | - | 98.44% | nih.gov |

| 2-Phenethyl Acetate | Immobilized MsAcT | 2-Phenylethyl alcohol, Vinyl acetate | Water | 99.17% | rsc.org |

| Phenethyl Formate | Novozym 435 | Formic acid, Phenethyl alcohol | 1,2-dichloroethane | 95.92% | mdpi.com |

Interactive data table based on the provided text.

Stereochemical Control in Biocatalytic Approaches

A significant advantage of biocatalysis is the ability to exert precise control over stereochemistry. Enzyme-catalyzed reactions are often highly enantioselective, allowing for the production of single enantiomers, which is crucial for pharmaceuticals and other biologically active compounds. sci-hub.semdpi.com

The bioreduction of acetophenone using baker's yeast is a prime example, yielding both (R)- and (S)-phenylethyl alcohol with high enantiomeric purity (98% ee). researchgate.netnih.gov Multi-enzyme cascade reactions have been designed for the stereoselective synthesis of enantiopure 1,2-amino alcohols starting from L-phenylalanine. acs.orgacs.org These cascades can convert a renewable starting material into high-value chiral molecules with high atom economy and sustainability. acs.orgacs.org For instance, through a series of enzymatic steps including deamination, decarboxylation, and enantioselective epoxidation, L-phenylalanine can be transformed into enantiomerically pure 2-phenylglycinol and phenylethanolamine. acs.orgacs.org

The selection of the biocatalyst is paramount. Different microorganisms and enzymes exhibit different selectivities. For example, various microorganisms like Rhodotorula rubra and Cladosporium sp. have been tested for the bioreduction of acetophenone. researchgate.net The enantioselectivity of these microbial reductions can often be influenced by the addition of chemical compounds that affect the activity of specific dehydrogenases. researchgate.net

Interactive data table based on the provided text.

Theoretical and Computational Studies of P Isopropylphenethyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. physchemres.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, thereby providing a wealth of information about its characteristics.

Electronic Structure Elucidation and Analysis (e.g., HOMO-LUMO)

The electronic character of p-isopropylphenethyl alcohol is dictated by the arrangement of its molecular orbitals. Key to understanding its reactivity and spectroscopic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. physchemres.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, which is activated by the electron-donating isopropyl and phenethyl alcohol substituents. The LUMO, conversely, would likely be an anti-bonding π* orbital distributed over the aromatic ring. A smaller HOMO-LUMO gap generally indicates a more reactive species. Computational methods like DFT at the B3LYP/6-31G(d) level of theory can be employed to calculate the energies of these frontier orbitals. physchemres.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents typical values that would be obtained from DFT calculations for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Molecular Geometry Optimization

Table 2: Exemplary Optimized Geometrical Parameters for this compound This table provides an example of typical bond lengths and angles that would be determined through geometry optimization.

| Parameter | Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (alkyl) bond length | ~1.54 Å |

| C-O bond length | ~1.43 Å |

| C-C-O bond angle | ~109.5° |

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis can be carried out. physchemres.org This calculation predicts the frequencies of the normal modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data. The analysis also serves to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies. For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the aromatic and alkyl groups, and various bending and torsional modes. physchemres.org

Table 3: Selected Predicted Vibrational Frequencies for this compound This table shows representative vibrational frequencies and their assignments as would be predicted by computational methods.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3650 | O-H stretch |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretch |

| ν(C-H) alkyl | ~2960-2850 | Alkyl C-H stretch |

| ν(C=C) aromatic | ~1600-1450 | Aromatic C=C stretch |

| δ(C-O-H) | ~1260 | C-O-H bend |

Reactivity and Reaction Pathway Modeling

Quantum chemical calculations are also invaluable for modeling chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various potential reactions. diva-portal.orgdiva-portal.org For this compound, this could include modeling its oxidation to the corresponding aldehyde or ketone, or its participation in electrophilic aromatic substitution reactions. jte.edu.vnlibretexts.org The electron-donating nature of the substituents suggests that electrophilic attack will be directed to the ortho and para positions of the benzene ring. libretexts.org Computational modeling can provide quantitative insights into the regioselectivity and the energy barriers associated with these transformations. diva-portal.org

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally more efficient approach to study the conformational landscape and dynamic behavior of molecules. nih.gov

Conformational Analysis of this compound

The this compound molecule possesses several rotatable bonds, leading to a variety of possible spatial arrangements, or conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. organicchemistrytutor.comresearchgate.net The rotation around the C-C bond of the ethyl group and the C-C bonds of the isopropyl group are of particular interest. The bulky isopropyl group can create steric hindrance that influences the preferred orientation of the side chains. acs.orglibretexts.org

Molecular mechanics force fields, such as MM3 or AMBER, can be used to systematically explore the potential energy surface as a function of the dihedral angles of the rotatable bonds. nih.govacs.org This analysis would reveal the most stable conformers and the energy barriers between them. For instance, it would likely show that staggered conformations of the ethyl chain are favored over eclipsed ones, and that the isopropyl group will orient itself to minimize steric clashes with the benzene ring and the rest of the side chain. acs.orgorganicchemistrytutor.com Such studies are crucial for understanding how the molecule's shape can influence its interactions with other molecules, for example, in biological systems or as a component in fragrance formulations.

Intermolecular Interactions and Self-Assembly Prediction

The structure of this compound, featuring a hydroxyl group (-OH), a phenyl ring, and an isopropyl substituent, allows for a variety of intermolecular interactions that govern its macroscopic properties and potential for self-assembly.

Key Intermolecular Forces:

Hydrogen Bonding: The primary and strongest intermolecular force is the hydrogen bond, where the hydroxyl group acts as both a hydrogen bond donor and acceptor. This leads to the formation of dimers, oligomers, and chain-like or cyclic structures in the condensed phase. mdpi.comresearchgate.net

π-Interactions: The aromatic phenyl ring is capable of engaging in π-π stacking interactions, which contribute to the stability of molecular aggregates. These can occur in parallel-displaced or T-shaped orientations. rsc.org

Van der Waals Forces: Dispersion forces are present across the entire molecule, with the isopropyl group and the ethyl chain contributing significantly to these non-polar interactions.

Computational methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are employed to model these interactions. mdpi.comjlu.edu.cn DFT calculations can elucidate the geometries and binding energies of small clusters (dimers, trimers) of this compound, identifying the most stable configurations. For instance, studies on similar molecules like isopentyl alcohol have used DFT to analyze the vibrational properties of various monomeric and oligomeric species, providing insight into the thermodynamics of self-association. mdpi.com

Molecular Dynamics (MD) simulations can predict the self-assembly behavior in larger systems and in different solvent environments. jlu.edu.cn These simulations model the collective behavior of many molecules over time, revealing how initial hydrogen bonding and π-stacking can lead to the formation of more complex, ordered supramolecular structures. While specific studies on the self-assembly of this compound are not prominent, the principles derived from research on other functionalized alcohols and aromatic compounds suggest it has the potential to form organized aggregates, particularly in non-polar solvents where intermolecular hydrogen bonding would be favored. rsc.orgphyschemres.org Non-covalent interaction (NCI) analysis is another powerful tool used to visualize and characterize the nature of these weak interactions, distinguishing between strong hydrogen bonds and weaker van der Waals contacts. nih.gov

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches are integral to modern SAR, enabling the prediction of activity and the rational design of new molecules. For a compound like this compound, SAR studies could explore its potential as an antimicrobial agent, a fragrance component, or a precursor for pharmacologically active molecules.

Computational SAR involves creating a quantitative model (QSAR) that mathematically links structural descriptors to activity. The process for this compound would involve:

Defining a Molecular Scaffold: The this compound structure serves as the starting point.

Generating Analogs: A virtual library of analogs is created by systematically modifying the scaffold. This could involve changing the position of the isopropyl group (to ortho- or meta-), altering the alkyl substituent, or adding other functional groups to the phenyl ring.

Calculating Descriptors: For each analog, a range of electronic, steric, and hydrophobic descriptors are calculated using computational software.

Model Building: Statistical methods are used to build a regression model linking these descriptors to experimentally determined (or predicted) biological activity.

For example, a hypothetical SAR study on the antifungal activity of this compound analogs might explore how changes in lipophilicity (logP) and electronic properties (dipole moment) affect membrane disruption. nih.gov Co-crystal structures of similar inhibitor molecules have revealed how specific hydrogen-bonding and hydrophobic interactions within a binding site contribute to selectivity and potency, guiding the design of new analogs. nih.gov

Table 1: Illustrative SAR Table for Hypothetical this compound Analogs

| Compound | Modification from this compound | Predicted LogP | Predicted Dipole Moment (Debye) | Hypothetical Receptor Binding Affinity (Ki, nM) |

| Parent | None | 3.1 | 1.8 | 150 |

| Analog 1 | Isopropyl at meta- position | 3.1 | 1.9 | 250 |

| Analog 2 | Isopropyl at ortho- position | 3.0 | 2.1 | 400 |

| Analog 3 | p-tert-butyl group instead of isopropyl | 3.6 | 1.8 | 120 |

| Analog 4 | Additional fluoro group at position 2 | 3.2 | 2.5 | 95 |

Note: The data in this table is illustrative and intended to demonstrate the principles of a computational SAR study.

Topological Indices and Chemical Graph Theory Applications

Chemical Graph Theory represents a molecule as a graph, where atoms are vertices and bonds are edges. e-tarjome.comgijash.com This abstraction allows chemists to calculate numerical descriptors, known as topological indices (TIs), that quantify molecular topology. csic.es TIs are used in QSAR and Quantitative Structure-Property Relationship (QSPR) studies to predict physicochemical properties like boiling point, viscosity, and biological activity based solely on the molecule's structure. researchgate.net

For this compound, the molecular graph would be a hydrogen-depleted graph where only the carbon and oxygen atoms are represented as vertices. e-tarjome.comunipmn.it From this graph, various TIs can be calculated.

Common Topological Indices and Their Relevance:

Wiener Index (W): The first topological index, it is calculated as the sum of distances between all pairs of vertices in the graph. It often correlates with properties related to intermolecular forces, such as boiling point. arxiv.org

Randić Index (χ): This index is calculated based on the degrees of adjacent vertices and is one of the most successful indices for predicting properties of aliphatic and aromatic compounds. csic.es

Zagreb Indices (M1, M2): These are calculated from the sum of the squares of vertex degrees (M1) or the sum of the products of degrees for adjacent vertices (M2). They are often used to model molecular branching and total π-electron energy. researchgate.net

The application of these indices involves developing a mathematical model, typically through multiple linear regression (MLR), that correlates one or more TIs with a specific property. For a series of related alcohols, TIs have been successfully used to predict properties like boiling point and water solubility. researchgate.netarxiv.org This approach provides a rapid and cost-effective method for estimating the properties of new or uncharacterized compounds like this compound without the need for experimental measurements.

Table 2: Selected Topological Indices and Their QSPR Applications for Alcohols

| Topological Index | Conceptual Basis | Typical Correlated Property |

| Wiener Index (W) | Based on the distances between all pairs of atoms in the molecular graph. | Boiling Point, Molar Volume |

| Randić Connectivity Index (χ) | Reflects the degree of branching in the carbon skeleton. | Chromatographic Retention Times, Enthalpy of Formation |

| First Zagreb Index (M1) | Sum of the squares of the degrees of all vertices. | Total π-Electron Energy |

| Balaban J Index | A distance-based index that is highly discriminating for isomers. | Acentric Factor, Octane Number |

Occurrence, Isolation, and Analytical Characterization of P Isopropylphenethyl Alcohol

Natural Occurrence and Biosynthetic Routes

Research indicates that p-Isopropylphenethyl alcohol is a synthetic compound and is not known to occur naturally. ejgm.co.uk As a result, there are no established natural sources or biosynthetic pathways for this molecule. Its presence is attributed to chemical synthesis rather than biological processes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Following isolation and purification, the definitive identification and structural elucidation of this compound require the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data.

In the ¹H NMR spectrum of an alcohol, protons on the carbon adjacent to the hydroxyl group typically resonate in the 3.4-4.5 ppm range due to the deshielding effect of the electronegative oxygen atom. libretexts.org The proton of the hydroxyl group itself often appears as a broad singlet between 2.0 and 2.5 ppm, although its chemical shift can be influenced by factors such as solvent, concentration, and temperature. libretexts.org A useful technique to confirm the identity of the -OH peak is the "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample results in the disappearance of the hydroxyl proton signal due to rapid proton-deuterium exchange. libretexts.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H on -OH | Variable (e.g., 2.0-2.5) | - |

| CH₂ adjacent to OH | ~3.7 | ~63 |

| CH₂ adjacent to ring | ~2.8 | ~39 |

| Aromatic CH | ~7.1-7.2 | ~126-128 |

| Aromatic C attached to ethyl | - | ~138 |

| Aromatic C attached to isopropyl | - | ~147 |

| CH of isopropyl | ~2.9 | ~33 |

| CH₃ of isopropyl | ~1.2 | ~24 |

Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular formula is C₁₁H₁₆O, corresponding to a monoisotopic mass of approximately 164.12 g/mol . nih.govuni.lu

In a mass spectrometer, alcohols typically undergo characteristic fragmentation patterns, including alpha-cleavage and dehydration. libretexts.org Alpha-cleavage involves the breaking of the bond between the carbon atom bearing the hydroxyl group and an adjacent carbon atom. Dehydration results in the loss of a water molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.12740 | 136.7 |

| [M+Na]⁺ | 187.10934 | 143.5 |

| [M-H]⁻ | 163.11284 | 139.0 |

| [M+NH₄]⁺ | 182.15394 | 157.0 |

| [M+K]⁺ | 203.08328 | 141.3 |

| [M+H-H₂O]⁺ | 147.11738 | 131.4 |

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com

The IR spectrum of an alcohol is characterized by a strong and broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration. libretexts.org The broadness of this peak is due to hydrogen bonding. Another characteristic absorption is the C-O stretching vibration, which appears in the fingerprint region. The position of the C-O stretch can help distinguish between primary, secondary, and tertiary alcohols. spectroscopyonline.com For a primary alcohol like this compound, this peak is typically observed between 1000 and 1075 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H bond shows a weak signal in Raman spectra, making it suitable for analysis in aqueous solutions, the non-polar C-C bonds of the aromatic ring and the alkyl chain will exhibit strong signals. mt.com Raman spectroscopy is particularly sensitive to the skeletal vibrations of the molecule, providing a unique fingerprint. d-nb.info For instance, the symmetric C-C-O stretching vibration can be observed. d-nb.info

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3300-3400 (strong, broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 (medium) | Strong |

| C-H (aliphatic) | Stretching | 2850-3000 (medium-strong) | Strong |

| C=C (aromatic) | Stretching | 1450-1600 (medium-weak) | Strong |

| C-O | Stretching | 1000-1075 (strong) | Medium |

| O-H | Bending | ~1350 (in-plane), ~650 (out-of-plane) | Weak |

Derivatization and Analog Synthesis of P Isopropylphenethyl Alcohol

Synthesis of p-Isopropylphenethyl alcohol Esters and Ethers

The reactive hydroxyl group of this compound is a prime target for derivatization, readily undergoing esterification and etherification to yield a variety of functionalized molecules.

Ester Synthesis:

Esters of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. For instance, the reaction of this compound with acetic acid yields p-isopropylphenethyl acetate (B1210297). To drive the equilibrium towards the product, an excess of one of the reactants, typically the less expensive one, is used. nih.gov

Another effective method involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemicalforums.com The reaction of this compound with an acyl chloride, like acetyl chloride, would proceed vigorously at room temperature to form the corresponding ester and hydrogen chloride. chemicalforums.com Similarly, reaction with an acid anhydride (B1165640), such as acetic anhydride, can produce p-isopropylphenethyl acetate. wikipedia.org This reaction is generally slower than with acyl chlorides and may require gentle heating to proceed at a reasonable rate. chemicalforums.com

Ether Synthesis:

The Williamson ether synthesis is a versatile and widely used method for preparing ethers from alcohols, and it is applicable to this compound. chemicalforums.comCurrent time information in Bangalore, IN.alfa-chemistry.com This method involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Current time information in Bangalore, IN. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. Current time information in Bangalore, IN.alfa-chemistry.com For this reaction to be efficient, the use of primary alkyl halides is preferred to minimize competing elimination reactions. chemicalforums.com

| Derivative Type | General Reaction | Reactants | Product |

| Ester | Fischer Esterification | This compound, Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst | p-Isopropylphenethyl Ester (e.g., p-Isopropylphenethyl acetate) |

| Ester | Acylation | This compound, Acyl Halide or Acid Anhydride | p-Isopropylphenethyl Ester |

| Ether | Williamson Ether Synthesis | 1. This compound, Strong Base (e.g., NaH) 2. Alkyl Halide | p-Isopropylphenethyl Ether |

Transformation to Carboxylic Acid Derivatives (e.g., p-Isopropylphenylacetic acid)

The primary alcohol functionality of this compound can be oxidized to a carboxylic acid, yielding p-isopropylphenylacetic acid. This transformation is a valuable synthetic step, as phenylacetic acid derivatives are important intermediates in the synthesis of various compounds.

Several oxidation methods can be employed for this conversion. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for oxidizing primary alcohols to carboxylic acids. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction is typically rapid and exothermic, providing high yields. wikipedia.org However, due to the carcinogenic nature of chromium(VI) compounds, alternative, milder reagents are often preferred. wikipedia.org

A more contemporary and environmentally benign approach is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant. windows.netgoogle.comgychbjb.com Systems such as TEMPO with sodium hypochlorite (B82951) (bleach) can selectively oxidize primary alcohols. windows.net To favor the formation of the carboxylic acid over the aldehyde, a co-catalyst or specific reaction conditions can be employed. windows.netgoogle.com For instance, a system using catalytic amounts of TEMPO and sodium hypochlorite with a stoichiometric amount of sodium chlorite (B76162) can efficiently convert primary alcohols to carboxylic acids with minimal side reactions, such as chlorination of the aromatic ring. google.com Biocatalytic methods using microorganisms like Gluconobacter oxydans have also been shown to oxidize 2-phenylethanol (B73330) to phenylacetic acid, offering a green chemistry approach to this transformation. researchgate.nettandfonline.com

| Oxidation Method | Reagents | Product | Key Features |

| Jones Oxidation | CrO3, H2SO4, Acetone (B3395972) | p-Isopropylphenylacetic acid | Strong oxidant, high yield, uses toxic chromium(VI). wikipedia.orgorganic-chemistry.org |

| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl, NaClO2 | p-Isopropylphenylacetic acid | Milder conditions, avoids heavy metals, can be highly selective. windows.netgoogle.com |

| Bio-oxidation | Gluconobacter oxydans | p-Isopropylphenylacetic acid | Enzymatic, environmentally friendly, selective. researchgate.nettandfonline.com |

Development of Novel Phenethyl Alcohol-Based Ligands and Chemical Intermediates

This compound is a valuable building block for the synthesis of more complex molecules that can serve as ligands or chemical intermediates. By transforming the hydroxyl group into other functionalities or by using the entire molecule as a scaffold, a wide range of derivatives can be accessed.

For example, the amine derivative, 2-(4-isopropylphenyl)ethanamine, which can be synthesized from this compound, serves as a key intermediate. This amine can then be used in amide coupling reactions to generate a variety of N-substituted amides. A documented example is the synthesis of 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(4-isopropylphenethyl)piperidine-4-carboxamide, where the p-isopropylphenethyl moiety is incorporated into a larger, more complex molecular structure with potential biological activity. numberanalytics.com Another example is the synthesis of N-(4-isopropylphenethyl)acetamide, a simple amide derivative. wikipedia.org These transformations highlight the utility of this compound as a precursor to amines and amides, which are common functional groups in pharmacologically active compounds and ligands for metal catalysts.

Design and Synthesis of Structurally Related Analogs for Chemical Probe Development

The development of chemical probes, which are small molecules used to study biological processes, often relies on the systematic synthesis of analogs to understand structure-activity relationships (SAR). The this compound scaffold is a suitable starting point for generating such analogs.

By systematically modifying different parts of the this compound structure, researchers can probe the specific interactions of these molecules with biological targets. For instance, the derivatives mentioned previously, such as the piperidine-4-carboxamide analog numberanalytics.com, can be considered first-generation chemical probes. Further modifications could involve:

Varying the substitution on the phenyl ring: Replacing the isopropyl group with other alkyl or electron-withdrawing/donating groups to probe the effect of sterics and electronics on activity.

Modifying the ethyl linker: Changing the length of the two-carbon chain or introducing rigidity.

Altering the terminal functional group: Synthesizing a library of different amides, esters, or ethers to explore the impact of this group on binding or function.

While specific research detailing the use of this compound-derived analogs as chemical probes is not extensively documented in broad literature, the synthetic accessibility of its derivatives makes it a promising platform for such endeavors. The synthesis of a library of related compounds would be a critical step in the development of selective probes for a specific biological target.

Biochemical Transformations and Pathways Involving Phenethyl Alcohols in Model Systems

Enzymatic Oxidation Pathways of Alcohols

The oxidative metabolism of alcohols, including aromatic variants, is predominantly a three-step enzymatic process involving alcohol dehydrogenases, aldehyde dehydrogenases, and the microsomal ethanol (B145695) oxidizing system. These pathways convert the alcohol first to an aldehyde and then to a carboxylic acid.

Alcohol dehydrogenase (ADH) is the principal enzyme responsible for the initial oxidation of a wide range of primary aliphatic and aromatic alcohols. inchem.org This enzyme catalyzes the conversion of an alcohol to its corresponding aldehyde. nih.gov In the case of phenethyl alcohol, ADH oxidizes it to phenylacetaldehyde (B1677652). inchem.orgnih.gov The reaction is a reversible oxidation that requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor, which is reduced to NADH. nih.govresearchgate.net

Mammalian ADHs, particularly those in the liver, exhibit broad substrate specificity. inchem.org Studies on human liver ADH have shown that the enzyme's affinity for the alcohol substrate (indicated by the Michaelis-Menten constant, Km) increases with the lipophilicity of the alcohol, while the maximum reaction velocity (Vmax) remains relatively constant. inchem.org This suggests that the rate-limiting step in the process is not the binding or release of the alcohol or aldehyde intermediate. inchem.org In addition to mammalian systems, ADH enzymes with activity towards phenethyl alcohol have been isolated and characterized from various microorganisms, such as the soil bacterium Brevibacterium sp. KU 1309 and the yeast Saccharomyces cerevisiae. nih.govgoogle.comfrontiersin.org For instance, an ADH from Rhodococcus ruber has been a subject of laboratory evolution to alter its stereoselectivity for 1-phenylethanol. nih.gov

Following the initial oxidation by ADH, the resulting aldehyde is further oxidized by aldehyde dehydrogenase (ALDH). inchem.orgnih.gov Phenylacetaldehyde, the intermediate formed from phenethyl alcohol, is converted to phenylacetic acid by ALDH. inchem.orgnih.gov This step is also dependent on the NAD+ cofactor. nih.gov Similar to ADH, ALDH enzymes, especially those in the rat liver, demonstrate broad substrate specificity, capable of oxidizing both aryl aldehydes like phenylacetaldehyde and various aliphatic aldehydes. nih.gov

The Microsomal Ethanol Oxidizing System (MEOS) represents an alternative pathway for alcohol metabolism, located in the smooth endoplasmic reticulum. wikipedia.org This system becomes more significant after chronic alcohol consumption. wikipedia.org The key enzyme in this pathway is Cytochrome P450 2E1 (CYP2E1), a member of the cytochrome P450 superfamily. wikipedia.orgnih.gov MEOS oxidizes ethanol to acetaldehyde (B116499) in a redox reaction that consumes NADPH and molecular oxygen. wikipedia.orgresearchgate.net

While ADH is the primary enzyme for ethanol metabolism at lower concentrations, the role of CYP2E1 becomes more relevant as alcohol levels rise, due to its higher K_m_ for ethanol compared to ADH. nih.gov CYP2E1 is not only inducible by its substrates, like ethanol, but it also metabolizes a wide array of other compounds, including acetone (B3395972) and various xenobiotics. nih.govmdpi.comencyclopedia.pub The oxidation of ethanol by CYP2E1 can lead to the production of reactive oxygen species (ROS), which contributes to oxidative stress. mdpi.commdpi.com In the central nervous system, where ADH activity is lower, CYP2E1 and catalase are the major enzymes for ethanol oxidation. nih.govresearchgate.net Inhibition of CYP2E1 has been shown to reduce ethanol metabolism in the brain. nih.govresearchgate.net This pathway is also involved in the metabolism of other alcohols and xenobiotics, and its induction can influence the toxicity of various substances. researchgate.netmdpi.comencyclopedia.pub

Metabolic Fate in Non-Human Organisms and Cellular Models

In non-human organisms, phenethyl alcohol and its derivatives are also subject to metabolic transformations. The yeast Candida albicans is capable of taking up and catabolizing phenylethyl alcohol. plos.org Isotope labeling experiments have shown that carbon atoms from phenylethyl alcohol are incorporated into a majority of amino acids, as well as lactate (B86563) and glyoxylate. plos.org The study hypothesized that C. albicans oxidizes phenylethyl alcohol to its precursor, phenylacetaldehyde, via a benzyl (B1604629) alcohol dehydrogenase. plos.org This intermediate could then be converted to phenylacetate (B1230308) and further metabolized. plos.org

The soil bacterium Brevibacterium sp. KU 1309 can utilize 2-phenylethanol (B73330) as its sole source of carbon. nih.govnih.gov This bacterium possesses a specific alcohol dehydrogenase and a phenylacetaldehyde dehydrogenase that are integral to this metabolic pathway. nih.govnih.gov Similarly, Rhodococcus ruber DSM 44541 contains an alcohol dehydrogenase that is active in the oxidation of 1-phenylethanol, demonstrating the metabolic capability of this bacterium for aromatic alcohols. nih.gov

Enzymatic Biotransformations for Novel Chemical Derivatives

Enzymatic biotransformations are widely used to synthesize novel derivatives of phenethyl alcohol, valued for their applications in the food, cosmetic, and pharmaceutical industries. Lipases are commonly employed for the synthesis of phenethyl esters. For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been used to catalyze the synthesis of phenethyl acetate (B1210297) and phenethyl formate (B1220265). nih.govresearchgate.netmdpi.com This enzyme has also been utilized in the production of caffeic acid phenethyl ester (CAPE) through the esterification of caffeic acid with phenethyl alcohol. mdpi.com These enzymatic processes are often favored for being environmentally friendly and for achieving high conversion rates under mild conditions. nih.gov

Beyond esterification, enzymes are used to create more complex derivatives. For instance, phenylethanoid glycosides, which have a phenethyl alcohol core, can be modified to create new glycovariants. The industrial β-glucosidase Novozym 188, which also exhibits β-mannosidase activity, has been used for the β-mannosylation of tyrosol (a phenethyl alcohol derivative), producing novel mannosylated compounds. nih.govmdpi.com Furthermore, recombinant microbial cells overexpressing a cascade of enzymes, including styrene (B11656) monooxygenase, styrene oxide isomerase, and alcohol dehydrogenase, have been engineered for the bioproduction of 2-phenylethanol and its derivatives from starting materials like styrene. google.com Recombinant alcohol dehydrogenases are also employed for the bioreduction of ketones, such as the conversion of acetophenone (B1666503) to 1-phenylethanol. frontiersin.org

Environmental Distribution and Degradation of Phenethyl Alcohols

Presence and Detection in Environmental Matrices

The detection of specific organic compounds in environmental samples such as water, soil, and air is fundamental to understanding their distribution and persistence. While specific monitoring data for p-Isopropylphenethyl alcohol in the environment is not widely documented in publicly available literature, analytical methods for similar compounds can be applied for its detection.

Generally, the analysis of alcohol sulfates in wastewater, which are related surfactant compounds, involves techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov For compounds like this compound, a similar approach involving extraction from the environmental matrix followed by GC-MS analysis would be a suitable method for detection and quantification. The limits of detection for similar compounds can be in the range of 0.2 to 0.3 µg/L in water samples. nih.gov

The presence of substituted phenethyl alcohols in the environment can be attributed to their use in various industrial and consumer products. For instance, phenethyl alcohol itself is used as a fragrance and antimicrobial agent. nih.gov The environmental presence of such compounds is often investigated in wastewater treatment plant influents and effluents to assess their removal efficiency and potential release into aquatic environments. nih.gov

Chemical Degradation Pathways in Environmental Compartments

Chemical degradation processes are crucial in determining the persistence of a compound in the environment. These processes include photolysis and hydrolysis, which can transform the parent compound into various degradation products.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, the benzene (B151609) ring is a chromophore that can absorb UV light, leading to the excitation of electrons and subsequent chemical reactions.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Alcohols, such as this compound, are generally stable to hydrolysis under typical environmental pH and temperature conditions. The carbon-oxygen single bond in an alcohol is not readily cleaved by water.

Therefore, it is expected that this compound would be hydrolytically stable in environmental compartments like surface water and groundwater. Significant hydrolysis would likely only occur under extreme pH or temperature conditions, which are not typical of most natural environments.

Microbial Degradation Pathways and Bioremediation Potential

Microbial degradation is a key process in the removal of organic compounds from the environment. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade various hydrocarbons and alcohols. nih.gov

While specific studies on the microbial degradation of this compound are limited, it is anticipated to be biodegradable. The general mechanism for the aerobic degradation of similar compounds involves the initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. The aromatic ring can then be cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov

Several bacterial genera are known for their ability to degrade aromatic hydrocarbons and alcohols, including Pseudomonas, Bacillus, and Alcaligenes. nih.gov For example, Pseudomonas fluorescens and Bacillus subtilis have been shown to degrade crude oil components. nih.gov It is plausible that similar microbial consortia could degrade this compound.

The potential for bioremediation of sites contaminated with this compound would depend on various environmental factors such as the presence of suitable microbial populations, oxygen levels, nutrient availability, pH, and temperature. researchgate.net Bioremediation strategies could include natural attenuation, biostimulation (adding nutrients to enhance the activity of native microorganisms), or bioaugmentation (introducing specific microorganisms with the desired degradative capabilities).

Table 1: Factors Affecting Microbial Bioremediation

| Factor | Description |

| Microbial Populations | Presence of microorganisms with the enzymatic machinery to degrade the contaminant. |

| Oxygen | Aerobic degradation is often faster and more complete than anaerobic degradation. |

| Nutrients | Availability of essential nutrients like nitrogen and phosphorus for microbial growth. researchgate.net |

| pH | Most bacteria prefer a neutral pH range for optimal growth and enzymatic activity. researchgate.net |

| Temperature | Affects the rate of microbial metabolism and enzymatic reactions. researchgate.net |

Environmental Transport and Fate Modeling

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. copernicus.org These models integrate the physical and chemical properties of a compound with environmental parameters to simulate its transport and transformation in different compartments such as air, water, and soil. methanol.org

For this compound, a complete environmental fate model would require data on its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The Kow value, in particular, would indicate its tendency to partition between water and organic matter in soil and sediment. Based on its structure, this compound is expected to have moderate hydrophobicity.

The transport of this compound in the environment would be governed by processes such as advection and dispersion in water, volatilization from water to air, and sorption to soil and sediment. Its persistence would be determined by the rates of its degradation through photolysis and microbial activity.

Table 2: Key Parameters in Environmental Fate Modeling

| Parameter | Description | Relevance to this compound |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Influences its concentration and mobility in aquatic systems. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Determines its tendency to volatilize from soil and water surfaces. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. | Indicates its potential for bioaccumulation and sorption to organic matter. |

| Degradation Rates | The rates of photolysis and biodegradation. | Determines its persistence in the environment. |

Given the lack of specific experimental data for this compound, environmental fate models would likely rely on quantitative structure-activity relationship (QSAR) models to estimate its properties and predict its environmental behavior.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in p-Isopropylphenethyl alcohol bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.